3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Description

The exact mass of the compound 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-(pyridin-2-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(pyridin-2-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

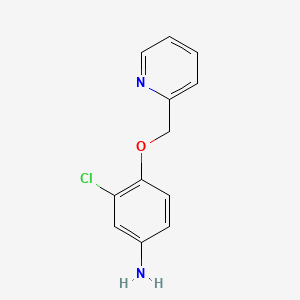

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAPJQSICQSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588396 | |

| Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524955-09-7 | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524955097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67KD7Z8H49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Introduction

3-Chloro-4-(pyridin-2-ylmethoxy)aniline, identified by CAS Number 524955-09-7, is a heterocyclic aromatic amine of significant interest in medicinal chemistry and pharmaceutical development.[][2] Its structure, which incorporates a substituted aniline core linked to a pyridine ring via a methylene ether bridge, makes it a valuable building block for complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3][4]

Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile in a therapeutic context. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination, offering field-proven insights for its practical application.

Core Physicochemical & Structural Data

A summary of the essential physicochemical properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is presented below. It is important to note that some values are predicted based on computational models and serve as valuable estimates for experimental design.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | [] |

| CAS Number | 524955-09-7 | [] |

| Molecular Formula | C₁₂H₁₁ClN₂O | [5] |

| Molecular Weight | 234.68 g/mol | [5] |

| Physical Form | White to Light yellow to Light orange powder to crystal | [6][7] |

| Melting Point | 91.0 - 95.0 °C | [] |

| Boiling Point | 402.5 ± 35.0 °C (Predicted) | [] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [] |

| logP (Octanol/Water) | 2.8962 (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Molecular Structure and Spectroscopic Profile

The unique arrangement of functional groups in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline dictates its chemical reactivity and physical properties.

Caption: Chemical structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental tool for structural confirmation. The reported spectrum in deuterated chloroform (CDCl₃) provides key diagnostic signals.[6]

-

¹H NMR (CDCl₃): δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[6]

Interpretation:

-

δ 8.57: The downfield doublet corresponds to the proton ortho to the pyridine nitrogen, deshielded by the electronegative nitrogen atom.

-

δ 7.75-7.20: Multiplets in this region are characteristic of the other protons on the pyridine ring.

-

δ 6.81 and 6.77: These doublets represent the protons on the aniline ring.

-

δ 5.18: The sharp singlet integrating to 2H is the diagnostic signal for the methylene (-CH₂-) bridge protons.

-

δ 3.48: The broad signal integrating to 2H corresponds to the amine (-NH₂) protons, which are subject to exchange.

For a comprehensive analysis, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable. ¹³C NMR would confirm the carbon backbone, MS would verify the molecular weight and fragmentation pattern, and IR would identify key functional group vibrations (e.g., N-H stretch, C-O ether stretch, C-Cl stretch).

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME properties.[8] A positive logP value indicates a preference for a lipid (nonpolar) environment over an aqueous (polar) one.[9] For 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, the computationally predicted logP is 2.8962 , suggesting it is a moderately lipophilic compound.[5]

Experimental Determination of logP: Shake-Flask Method

The Shake-Flask method is the gold standard for logP determination.[9] The causality behind this choice is its direct measurement of partitioning between two immiscible phases, providing a definitive experimental value.

Caption: Workflow for logP determination by the Shake-Flask method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing them to equilibrate for at least 24 hours. This prevents volume changes during the experiment.[10]

-

Sample Preparation: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the compound.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

Acidity and Basicity: Ionization Constant (pKa)

The ionization constant (pKa) defines the extent to which a molecule will exist in a charged or neutral state at a given pH.[11] This is arguably one of the most critical parameters in drug development, as it directly impacts solubility, absorption, and interaction with biological targets.[12] 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has two basic centers: the aniline nitrogen and the pyridine nitrogen. The aniline nitrogen is expected to be a weak base (pKa of the conjugate acid likely in the 3-5 range), while the pyridine nitrogen is also a weak base (pKa of the conjugate acid likely around 5).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[13] Its selection is justified by its high precision and ability to directly measure pH changes upon addition of a titrant, allowing for the straightforward identification of the pKa at the half-equivalence point.[14]

Caption: Workflow for pKa determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Due to the compound's lipophilicity, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Use a standardized strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a precision burette.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Data Plotting: Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve.

-

Equivalence Point: Determine the equivalence point(s), which corresponds to the steepest part of the curve (the inflection point). This can be found more accurately by plotting the first or second derivative of the curve.

-

pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added (the half-equivalence point).[13] At this point, the concentrations of the protonated (conjugate acid) and neutral base species are equal.

Synthesis and Safety

Synthetic Route

The compound is synthesized via the reduction of a nitro-group precursor, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This is a common and effective strategy for introducing an aniline moiety.[6]

Caption: Synthesis of the title compound via nitro-group reduction.

Protocol Summary: The synthesis involves stirring the starting material, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, with zinc powder and ammonium chloride in a mixture of ethanol and water at 60 °C.[6] The zinc acts as the reducing agent in the presence of ammonium chloride, which serves as a proton source, to selectively reduce the nitro group to an amine. Workup involves extraction with ethyl acetate followed by purification.[6]

Safety and Handling

According to the Safety Data Sheet (SDS), 3-Chloro-4-(pyridin-2-ylmethoxy)aniline presents several hazards.[15]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a moderately lipophilic, crystalline solid with two basic centers. Its physicochemical profile, characterized by properties such as melting point, logP, and pKa, is fundamental to its application as a key building block in drug discovery. The experimental methodologies detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and facilitating the rational design of new chemical entities.

References

-

BOC Sciences. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

-

ChemicalBook. 3-chloro-4-(pyridin-2-ylmethoxy)aniline.

-

Šimatović, A., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

-

Al-Iphrahim, J., & Jackson, G. S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

-

ChemicalBook. 3-chloro-4-(pyridin-2-ylmethoxy)aniline - Safety Data Sheet.

-

Slideshare. pKa and log p determination.

-

PharmaeliX. pKa Value Determination Guidance 2024.

- Koll, A., et al. (2002).

-

ACD/Labs. LogP—Making Sense of the Value.

-

TCI Chemicals. 3-Chloro-4-(2-pyridylmethoxy)aniline.

-

ChemScene. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

-

Pharmaffiliates. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

-

Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

-

Agilent. Determination of Log P for Compounds of Different Polarity.

-

UCHEM. Factory Supply 3-Chloro-4-[(pyridin-2-yl)methyloxy]aniline cas 524955-09-7.

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-chloro-4-(pyridin-2-ylmethoxy)aniline- Neratinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 4. myuchem.com [myuchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 7. 3-Chloro-4-(2-pyridylmethoxy)aniline | 524955-09-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 14. pKa and log p determination | PPTX [slideshare.net]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a pivotal intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, a detailed synthesis protocol, and its critical application in the formation of the potent tyrosine kinase inhibitor, neratinib.

Core Compound Analysis: Structure and Physicochemical Properties

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a substituted aniline derivative with the molecular formula C₁₂H₁₁ClN₂O.[][2] Its structure is characterized by a chlorobenzene ring bearing an amino group and a pyridin-2-ylmethoxy substituent. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry.

Molecular Structure

The structural formula of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is presented below:

Caption: 2D Molecular Structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Physicochemical Data

A summary of the key physicochemical properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁ClN₂O | [][2] |

| Molecular Weight | 234.68 g/mol | [][2] |

| CAS Number | 524955-09-7 | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 91.0 to 95.0 °C | [][3] |

| Boiling Point (Predicted) | 402.5 ± 35.0 °C | [][3] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [] |

| SMILES | C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl | [] |

| InChI | InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 | [] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a critical step in the production of neratinib. The most commonly cited method involves the reduction of a nitro-substituted precursor, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.[3] This approach is efficient and yields the desired product in high purity.

Experimental Methodology

This protocol details the laboratory-scale synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Materials:

-

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

-

Zinc powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (3.9 g, 15 mmol), zinc powder (5.8 g, 88 mmol), and ammonium chloride (2.4 g, 44 mmol).

-

Solvent Addition: To the flask, add a mixture of ethanol (60 mL) and water (10 mL).

-

Reaction Execution: Stir the mixture vigorously and heat to 60°C. Maintain this temperature and continue stirring overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into 200 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing and Drying: Separate the organic phase, wash it with saturated brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the final product, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. This process typically yields a high purity product (around 98%).[3]

Causality in Experimental Choices

The selection of reagents and conditions in this protocol is based on established principles of organic chemistry. Zinc powder in the presence of ammonium chloride is a classic and effective reagent system for the reduction of aromatic nitro groups to amines. The ethanol/water solvent system provides good solubility for the reactants and facilitates the reaction. The aqueous work-up and extraction are standard procedures to separate the organic product from the inorganic salts and other water-soluble byproducts.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Application in Drug Development: The Neratinib Connection

The primary significance of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline lies in its role as a key intermediate in the synthesis of neratinib.[4] Neratinib is a potent, irreversible pan-HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[5]

Role in Neratinib Synthesis

In the multi-step synthesis of neratinib, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as the aniline component that is coupled with a substituted quinoline core. This reaction forms a crucial part of the neratinib molecule, contributing to its binding affinity and inhibitory activity against the target kinases. The synthesis of neratinib is detailed in patents such as U.S. Patent 6,288,082.[6][7]

Mechanism of Action of Neratinib

Neratinib exerts its anticancer effects by irreversibly binding to the kinase domains of HER1 (EGFR), HER2, and HER4.[5] This covalent binding blocks the downstream signaling pathways that are critical for cell proliferation and survival in HER2-overexpressing cancers. By inhibiting these pathways, neratinib induces cell cycle arrest and apoptosis in tumor cells.[5]

Signaling Pathway Inhibition Diagram

Caption: Simplified signaling pathway inhibition by Neratinib.

Safety and Handling

As a chemical intermediate, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined synthesis and crucial role as a building block for the anticancer drug neratinib underscore its importance in the development of targeted therapies. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and application, offering valuable insights for researchers and drug development professionals.

References

- Google Patents. US6288082B1 - Substituted 3-cyanoquinolines.

- Google Patents.

-

Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]

-

Jiangsu Hongrui New Materials Co., Ltd. 3-chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]

Sources

- 2. chemscene.com [chemscene.com]

- 3. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 4. 3-chloro-4-(pyridin-2-ylmethoxy)aniline- Neratinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]

- 5. veeprho.com [veeprho.com]

- 6. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

- 7. EP4066821B1 - Tablet formulations of neratinib maleate - Google Patents [patents.google.com]

A Technical Guide to Determining the Solubility of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, notably as a precursor for the preparation of disubstituted (arylamino)quinolinecarbonitriles which have shown potential as antitumor agents.[1][2] The solubility of this active pharmaceutical ingredient (API) intermediate in organic solvents is a fundamental physicochemical property that profoundly influences various stages of drug development. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of its solubility characteristics is paramount for process optimization, ensuring product quality, and achieving desired therapeutic outcomes.[3]

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in a range of organic solvents. Moving beyond a mere compilation of data, this guide delves into the causality behind experimental choices, furnishing a field-proven, self-validating methodology grounded in authoritative scientific principles.

Physicochemical Properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.[4] The structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, featuring a chlorinated aniline ring linked to a pyridine ring via a methoxy bridge, suggests a molecule with moderate polarity, capable of acting as both a hydrogen bond donor (the amine group) and acceptor (the pyridine nitrogen and ether oxygen).[5] These features will govern its interactions with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂O | [5][] |

| Molecular Weight | 234.68 g/mol | [5][] |

| Physical Form | Solid, powder to crystal | [1][7] |

| Color | White to Light yellow to Light orange | [7] |

| Melting Point | 91.0-95.0 °C | [][7] |

| Boiling Point (Predicted) | 402.5±35.0 °C | [][7] |

| Density (Predicted) | 1.292±0.06 g/cm³ | [][7] |

| pKa (Predicted) | 3.88±0.10 | [7] |

| LogP (Predicted) | 2.8962 | [5] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [5] |

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The solubility of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in a given organic solvent will be dictated by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and pyridine functionalities of the molecule, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess dipole moments and can interact with the polar regions of the molecule. Solvents like DMSO are particularly effective due to their high polarity.[8][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, its solubility in nonpolar solvents is expected to be limited.

The predicted pKa of 3.88 suggests the aniline moiety is weakly basic.[7] Therefore, in acidic media, the molecule can be protonated, which would significantly alter its solubility profile, particularly in aqueous systems. For organic solvents, this effect is less pronounced but can still influence interactions with acidic or basic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated state.[10][11] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period until a saturated solution is formed.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

1. Materials and Equipment:

-

3-Chloro-4-(pyridin-2-ylmethoxy)aniline (purity ≥98%)[5][]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Preliminary Assessment (Optional but Recommended):

-

To estimate the amount of solid needed, a preliminary test can be conducted by adding small, incremental amounts of the compound to a known volume of solvent until saturation is visually observed.[12] This helps in ensuring that a sufficient excess of solid is used in the main experiment without being grossly excessive.[10]

3. Sample Preparation:

-

Accurately weigh an amount of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline that is in clear excess of its estimated solubility into a vial. A 5-fold excess is often a good starting point.[12]

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.[13][14]

4. Equilibration:

-

Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[9]

-

Agitate the samples at a constant speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[15][16]

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over successive time points.[16]

5. Phase Separation:

-

Once equilibration is complete, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, which can artificially inflate the measured solubility, the supernatant must be clarified. This is typically achieved by:

-

Centrifugation: Centrifuge the samples at a high speed.

-

Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents). It is crucial to discard the initial portion of the filtrate to prevent adsorption effects from the filter membrane.

-

6. Analysis and Quantification:

-

The concentration of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in the clear, saturated solution is best determined using a validated HPLC method, as this can separate the analyte from any potential impurities or degradants.[10]

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Accurately dilute an aliquot of the saturated filtrate with a suitable solvent (often the mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration.

7. Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

-

Report the mean solubility and standard deviation for the replicate samples.

Conclusion: From Data to Insight

Determining the solubility of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is not merely a data-gathering exercise; it is a critical step in building a comprehensive physicochemical profile of this important pharmaceutical intermediate. By employing a robust and validated methodology like the shake-flask method, researchers can generate reliable data that will inform crucial decisions in process chemistry, formulation development, and ultimately, the successful translation of a chemical entity into a viable therapeutic agent. The principles and protocols outlined in this guide provide a clear pathway to achieving this, ensuring that the generated solubility data is both accurate and actionable.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7. ChemicalBook.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- CAS 524955-09-7 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. BOC Sciences.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- 3-chloro-4-(pyridin-2-ylmethoxy)aniline Property. ChemicalBook.

- Annex 4: Guidance on equilibrium solubility studies. World Health Organization (WHO).

- Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO).

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA).

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies.

- 524955-09-7 | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. ChemScene.

- 3-chloro-4-(pyridin-2-ylmethoxy)aniline. Jiangsu Hongrui New Material Co., Ltd..

- 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7. United States Biological.

Sources

- 1. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chemscene.com [chemscene.com]

- 7. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [amp.chemicalbook.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. who.int [who.int]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. The methodologies, data interpretation, and underlying scientific principles are detailed to offer researchers, scientists, and drug development professionals a thorough understanding of the structural elucidation of this important chemical entity. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as a key intermediate in the synthesis of various pharmaceutical agents, making its unambiguous characterization a critical aspect of quality control and drug development pipelines.[1][2]

Molecular Structure and Properties

-

Chemical Name: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

-

CAS Number: 524955-09-7[3]

-

Molecular Formula: C₁₂H₁₁ClN₂O[1]

-

Molecular Weight: 234.68 g/mol [1]

The molecular structure, presented below, consists of a substituted aniline ring and a pyridine ring linked by a methylene ether bridge. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: Typically -2 to 12 ppm.

-

Relaxation Delay: A 1-2 second delay between pulses.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: ¹H NMR

The reported ¹H NMR spectrum of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in CDCl₃ shows the following signals: δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.57 | Doublet | 1H | 4.8 | H-6' (Pyridinyl) |

| 7.75 - 7.70 | Multiplet | 1H | - | H-4' (Pyridinyl) |

| 7.65 - 7.63 | Multiplet | 1H | - | H-3' (Pyridinyl) |

| 7.23 - 7.20 | Multiplet | 1H | - | H-5' (Pyridinyl) |

| 6.81 | Doublet | 1H | 9.2 | H-5 (Aniline) |

| 6.77 | Doublet | 1H | 2.8 | H-2 (Aniline) |

| 5.18 | Singlet | 2H | - | -CH₂- (Methylene bridge) |

| 3.48 | Broad | 2H | - | -NH₂ (Amino) |

Causality Behind Assignments:

-

Pyridinyl Protons (H-3', H-4', H-5', H-6'): These aromatic protons appear in the downfield region (7.20-8.57 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton adjacent to the nitrogen (H-6') is the most deshielded.

-

Aniline Protons (H-2, H-5): These protons are in the more upfield aromatic region (6.77-6.81 ppm). The amino group is an electron-donating group, which increases the electron density on the aniline ring, causing a shielding effect.

-

Methylene Bridge (-CH₂-): The singlet at 5.18 ppm is characteristic of the methylene protons situated between two electronegative atoms (oxygen and the pyridinyl ring).

-

Amino Protons (-NH₂): The broad signal at 3.48 ppm is typical for amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

A standard protocol for acquiring a ¹³C NMR spectrum is as follows:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C-2' (Pyridinyl) | Carbon adjacent to nitrogen in the pyridine ring. |

| ~149 | C-6' (Pyridinyl) | Carbon adjacent to nitrogen in the pyridine ring. |

| ~145 | C-4 (Aniline) | Carbon attached to the ether oxygen. |

| ~138 | C-1 (Aniline) | Carbon attached to the amino group. |

| ~137 | C-4' (Pyridinyl) | Aromatic CH in the pyridine ring. |

| ~123 | C-3 (Aniline) | Carbon bearing the chlorine atom. |

| ~122 | C-5' (Pyridinyl) | Aromatic CH in the pyridine ring. |

| ~121 | C-3' (Pyridinyl) | Aromatic CH in the pyridine ring. |

| ~118 | C-6 (Aniline) | Aromatic CH in the aniline ring. |

| ~116 | C-2 (Aniline) | Aromatic CH in the aniline ring. |

| ~115 | C-5 (Aniline) | Aromatic CH in the aniline ring. |

| ~70 | -CH₂- (Methylene bridge) | Aliphatic carbon attached to oxygen. |

Justification for Predicted Shifts:

-

The chemical shifts are estimated based on the known effects of substituents on benzene and pyridine rings. For instance, the carbon attached to the electronegative oxygen (C-4) is expected to be significantly downfield.

-

The carbons of the pyridine ring are influenced by the nitrogen atom, leading to characteristic shifts.

-

The chlorine atom on the aniline ring will also have a predictable deshielding effect on the carbon it is attached to (C-3) and will influence the shifts of adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

ESI-MS Parameters (for soft ionization):

-

Ionization Mode: Positive ion mode is suitable for this basic molecule.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Mass Range: m/z 50-500.

-

-

EI-MS Parameters (for fragmentation analysis):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion Peak:

Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4][5] This will result in two peaks in the mass spectrum for the molecular ion:

-

[M]⁺˙ at m/z 234: corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺˙ at m/z 236: corresponding to the molecule containing the ³⁷Cl isotope.

The intensity of the peak at m/z 236 will be approximately one-third of the intensity of the peak at m/z 234, which is a clear indicator of the presence of a single chlorine atom.[6][7]

Major Fragmentation Pathways:

Under electron ionization, the molecule is expected to fragment in a predictable manner. The primary fragmentation is likely to be the cleavage of the benzylic ether bond, which is a common fragmentation pathway for such compounds.[8][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]

- 5. CASPRE [caspre.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Comprehensive Technical Guide

This guide provides an in-depth exploration of a robust and reliable synthetic route to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to couple the pyridinylmethyl moiety with a chlorinated aromatic ring, followed by the selective reduction of a nitro group to yield the target aniline. This approach is favored for its high yield and selectivity, mitigating common side reactions associated with the direct alkylation of aminophenols.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by established chemical principles and supported by authoritative references.

Strategic Overview: A Two-Step Approach to Purity and Yield

The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is most effectively achieved through a two-step pathway that prioritizes control over reactivity and minimizes the formation of undesirable byproducts.

Step 1: Williamson Ether Synthesis. This classical and highly versatile reaction is employed to form the crucial ether linkage. The synthesis commences with the reaction of 3-chloro-4-nitrophenol with 2-(chloromethyl)pyridine. The use of a nitro-substituted phenol is a key strategic decision. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, facilitating its removal by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyridine in an SN2 reaction to form 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This approach circumvents the potential for N-alkylation that would be a significant side reaction if 3-chloro-4-aminophenol were used directly.

Step 2: Selective Nitro Group Reduction. With the ether linkage securely in place, the nitro group of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine is selectively reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with zinc powder in the presence of an ammonium salt being a common and effective choice. This method is favored for its efficiency and selectivity, leaving the chloro and ether functionalities intact. The final product, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, is then isolated and purified.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

In-Depth Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Step 1: Williamson Ether Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In this step, a phenoxide is generated in situ from 3-chloro-4-nitrophenol using a suitable base, which then undergoes an SN2 reaction with 2-(chloromethyl)pyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-4-nitrophenol | 173.56 | 10.0 g | 0.0576 |

| 2-(Chloromethyl)pyridine | 127.57 | 7.35 g | 0.0576 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 0.0861 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the phenol has completely dissolved.

-

Add potassium carbonate (11.9 g, 0.0861 mol) to the solution. The use of a carbonate base is common for the synthesis of aryl ethers.[3]

-

Add 2-(chloromethyl)pyridine (7.35 g, 0.0576 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol or isopropanol to obtain pure 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a pale yellow crystalline solid.

Step 2: Reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

The selective reduction of the nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. The use of zinc powder and ammonium chloride in an alcohol-water solvent system provides an effective and mild method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | 264.67 | 10.0 g | 0.0378 |

| Zinc Powder (Zn) | 65.38 | 14.8 g | 0.226 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.0 g | 0.112 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 25 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (10.0 g, 0.0378 mol), zinc powder (14.8 g, 0.226 mol), and ammonium chloride (6.0 g, 0.112 mol).

-

Add a mixture of ethanol (150 mL) and water (25 mL) to the flask.

-

Stir the mixture at 60 °C overnight. The reaction can be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, pour the mixture into 500 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude 3-Chloro-4-(pyridin-2-ylmethoxy)aniline can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product as a solid. The melting point of the purified product is reported to be in the range of 91.0-95.0 °C.[]

Scientific Rationale and Mechanistic Insights

The Williamson Ether Synthesis: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

-

Deprotonation: The base (potassium carbonate) deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-nitrophenol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the C-Cl bond in 2-(chloromethyl)pyridine.

-

Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride leaving group in a single, concerted step.

The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate.[5]

Nitro Group Reduction: A Heterogeneous Reaction

The reduction of the nitro group with zinc powder in the presence of an ammonium salt is a heterogeneous reaction that occurs on the surface of the zinc metal. Ammonium chloride acts as a proton source in the reaction. The overall process involves the transfer of electrons from the zinc metal to the nitro group, followed by protonation steps to ultimately form the amine.

Safety and Handling Considerations

-

3-Chloro-4-nitrophenol: Toxic and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

2-(Chloromethyl)pyridine: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Zinc Powder: Flammable solid. Keep away from heat and open flames.

-

Ammonium Chloride: Irritant. Avoid breathing dust.

-

Ethanol: Flammable liquid.

-

Ethyl Acetate: Flammable liquid and irritant.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data |

| 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | C₁₂H₉ClN₂O₃ | 264.67 | Pale yellow crystalline solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₁ClN₂O | 234.68 | Off-white to light brown solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point (91-95 °C)[] |

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding method for the preparation of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. By employing a strategic two-step approach involving a Williamson ether synthesis followed by a selective nitro group reduction, this protocol overcomes common challenges associated with the direct alkylation of aminophenols. The in-depth experimental procedures, coupled with a thorough understanding of the underlying chemical principles, will enable researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

-

Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. PMC. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Sílice (CSIC). (n.d.). Retrieved from [Link]

-

Williamson ether synthesis. Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. (2025, August 9). Retrieved from [Link]

-

Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Ch24: ArOH to ArOR. University of Calgary. (n.d.). Retrieved from [Link]

-

Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. (2011, April 9). Retrieved from [Link]

-

Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. PMC. (n.d.). Retrieved from [Link]

-

Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. (2025, August 5). Retrieved from [Link]

-

CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Pharmaffiliates. (n.d.). Retrieved from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Method of selective o-alkylation. Google Patents. (n.d.).

-

Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. PrepChem.com. (n.d.). Retrieved from [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. (n.d.).

- Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. (n.d.).

Sources

The Aniline-Pyridine Scaffold: A Technical Guide to the Biological Activity of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Derivatives

Abstract

The 3-Chloro-4-(pyridin-2-ylmethoxy)aniline moiety represents a quintessential "privileged scaffold" in modern medicinal chemistry, particularly in the domain of oncology. While intrinsically inert, this structure serves as a critical building block for a class of highly potent, orally active irreversible kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and, most importantly, the biological activities of its derivatives. We will dissect the structure-activity relationship (SAR) and mechanism of action, with a focused case study on Neratinib, a pan-HER inhibitor approved for the treatment of HER2-positive breast cancer. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established protocols, mechanistic insights, and the strategic rationale behind the therapeutic application of this important chemical class.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small-molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the concept of a "privileged scaffold" has emerged—a core molecular structure that is capable of binding to multiple biological targets with high affinity. The 4-anilino-quinoline/quinazoline framework, of which our topic molecule is a key component, is one such scaffold.

The 3-Chloro-4-(pyridin-2-ylmethoxy)aniline structure provides an ideal foundation for kinase inhibitor design. The pyridine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the substituted aniline moiety offers a versatile vector for modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate how this specific aniline derivative is leveraged to create powerful anticancer agents.

Part 1: The Core Moiety - Synthesis and Physicochemical Properties

The utility of any scaffold begins with its efficient and reliable synthesis. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7) is synthesized from commercially available precursors, with the final step typically involving the reduction of a nitro group.

Protocol 1: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

This protocol describes a common method for the reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine to the target aniline.

Causality Behind Experimental Choices:

-

Solvent System (Ethanol/H₂O): The mixed solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic reagents (zinc powder, ammonium chloride).

-

Reducing Agent (Zinc Powder): Zinc powder in the presence of a proton source like ammonium chloride is a classic, effective, and relatively mild method for the reduction of aromatic nitro groups to anilines, avoiding the harsh conditions of catalytic hydrogenation that might affect other functional groups.

-

Ammonium Chloride: Acts as a proton donor and helps to activate the zinc surface.

-

Temperature (60°C): Moderate heating accelerates the reaction rate without causing significant decomposition of the starting material or product.

Step-by-Step Methodology:

-

Combine 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (15 mmol), zinc powder (88 mmol), and ammonium chloride (44 mmol) in a reaction vessel.

-

Add a mixed solvent of ethanol (60 mL) and water (10 mL).

-

Stir the mixture vigorously at 60°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically overnight).

-

Upon completion, cool the reaction mixture and pour it into 200 mL of water.

-

Perform a liquid-liquid extraction using ethyl acetate (3 x 100 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the final product, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, typically as a solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the core aniline moiety.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 524955-09-7 | [2][3] |

| Molecular Formula | C₁₂H₁₁ClN₂O | [2] |

| Molecular Weight | 234.68 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Primary Application | Intermediate for kinase inhibitor synthesis | [1][2][4] |

Part 2: Mechanism of Action - From Scaffold to Irreversible Kinase Inhibition

The true biological significance of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is realized when it is incorporated into a larger molecular entity. Its primary use is in the synthesis of disubstituted (arylamino)quinolinecarbonitriles, which function as potent antitumor agents.[2][4]

Case Study: Neratinib

Neratinib (Nerlynx®) is an oral, irreversible pan-HER tyrosine kinase inhibitor and a prime example of a drug built upon this scaffold.[5] The IUPAC name, (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino ]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide, clearly shows the incorporation of our core moiety.[5]

Mechanism of Irreversible Inhibition: Neratinib targets members of the Human Epidermal Growth Factor Receptor (HER) family, specifically EGFR (HER1), HER2, and HER4.[1] Unlike reversible inhibitors which bind and dissociate, Neratinib forms a permanent covalent bond with the kinase.

-

Initial Binding: The quinoline core and the anilino-pyridine moiety guide the molecule into the ATP-binding site of the HER kinases.

-

Covalent Bond Formation: The butenamide group on Neratinib acts as a Michael acceptor. It is perfectly positioned to react with a conserved cysteine residue (Cys-805 in HER2, Cys-773 in EGFR) within the ATP-binding pocket.[6][7]

-

Sustained Inhibition: This covalent bond irreversibly locks the inhibitor in place, permanently inactivating the kinase. This leads to a sustained blockade of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[3][8]

The 3-chloro substituent plays a critical role in orienting the molecule within the binding pocket, enhancing its affinity and positioning the reactive butenamide for optimal covalent interaction.

HER2 Signaling Pathway and Point of Inhibition

Caption: Simplified HER2 signaling cascade and the inhibitory action of Neratinib.

Part 3: Biological Activity & Therapeutic Applications

Derivatives of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline exhibit potent anti-proliferative activity against cancer cell lines that overexpress HER family receptors. Neratinib, for example, is significantly more potent than first-generation, reversible inhibitors like lapatinib in many HER2-positive cell lines.[4][9]

In Vitro Anti-proliferative Activity of Neratinib

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Neratinib against various human cancer cell lines, demonstrating its potent activity, particularly in those with HER2 amplification.

| Cell Line | Cancer Type | HER2 Status | Neratinib IC₅₀ (nM) | Reference |

| SK-Br-3 | Breast Cancer | Amplified | ~2-3 | [4][10] |

| BT474 | Breast Cancer | Amplified | ~2-3 | [4][10] |

| Calu-3 | Lung Cancer | Amplified | 16.5 | [11] |

| H2170 | Lung Cancer | Amplified | 4.7 | [11] |

| H1781 | Lung Cancer | Mutant | 13.6 | [11] |

| A431 | Epidermoid Cancer | EGFR Overexpression | 81 | [7][10] |

| SW620 | Colorectal Cancer | Negative | ≥690 | [4] |

Interpretation of Data: The low nanomolar IC₅₀ values in HER2-amplified cell lines (SK-Br-3, BT474, Calu-3) highlight the potent and specific on-target activity of Neratinib. The significantly higher IC₅₀ value in the HER2-negative SW620 cell line confirms its selectivity.[4]

Part 4: Experimental Protocols for Evaluation

To assess the biological activity of novel derivatives synthesized from the 3-Chloro-4-(pyridin-2-ylmethoxy)aniline scaffold, a robust and reproducible kinase inhibition assay is essential.

Protocol 2: In Vitro HER2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a self-validating system for determining the potency (IC₅₀) of a test compound against the HER2 kinase domain.

Principle: This is a competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a biotinylated HER2 kinase. A fluorescent "tracer" (an ATP-site ligand) also binds to the kinase, bringing it close to the antibody. When excited, the Eu-chelate on the antibody transfers energy (FRET) to the tracer, which then emits light at a specific wavelength. A test compound that binds to the HER2 ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a novel derivative) in a suitable buffer (e.g., HEPES with Brij-35). The final assay concentration should typically range from 100 µM to 1 pM.

-

Kinase/Antibody Mix: In a separate tube, prepare a mix of the Eu-labeled antibody and the biotinylated HER2 kinase protein at 2X the final desired concentration.

-

Assay Plate Setup: Add 5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase Addition: Add 5 µL of the Kinase/Antibody mix to each well.

-

Tracer Addition: Add 5 µL of the fluorescent tracer at 2X the final desired concentration to each well. The final volume is 15 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-chelate).

-

Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

Caption: Workflow for a competitive TR-FRET kinase binding assay.

Conclusion and Future Directions

The 3-Chloro-4-(pyridin-2-ylmethoxy)aniline scaffold is a validated and highly valuable starting point for the development of potent kinase inhibitors. Its role as a cornerstone of Neratinib demonstrates its power in creating irreversible, covalent inhibitors that can overcome resistance mechanisms associated with earlier-generation drugs.

Future research efforts will likely focus on synthesizing novel derivatives to:

-

Improve Selectivity: Modifying the scaffold to target other kinases or to create inhibitors with a different selectivity profile to minimize off-target effects.

-

Overcome Resistance: Designing next-generation compounds that can inhibit mutated forms of HER2 that are resistant to current therapies.

-

Enhance Drug-like Properties: Optimizing the scaffold to improve solubility, metabolic stability, and other pharmacokinetic parameters.

The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.

References

- 1. dovepress.com [dovepress.com]

- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 3. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]

- 5. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. nerlynxhcp.com [nerlynxhcp.com]

- 9. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in Modern Kinase Inhibitor Discovery: A Technical Guide

Introduction: Beyond a Simple Building Block

In the intricate landscape of medicinal chemistry, the identification and utilization of privileged scaffolds and building blocks are paramount to the efficient discovery of novel therapeutics. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has emerged as a cornerstone in the synthesis of a new generation of targeted therapies, most notably in the realm of oncology. This technical guide delves into the multifaceted role of this aniline derivative, not merely as a synthetic intermediate, but as a strategically designed component that imparts critical pharmacodynamic and pharmacokinetic properties to the final active pharmaceutical ingredient (API). Its application is most prominently exemplified in the synthesis of Neratinib, a potent irreversible pan-HER tyrosine kinase inhibitor. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, application, and the crucial structure-activity relationships that underscore its importance in modern drug design.

Physicochemical Properties and Synthesis of the Core Moiety

A thorough understanding of the physicochemical properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is fundamental to its effective application in multi-step synthetic campaigns. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 524955-09-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 91.0-95.0 °C | [3] |

| Boiling Point | 402.5±35.0 °C (Predicted) | [3] |

| Purity | ≥98% | [2] |

| Storage | 4°C, protect from light | [2] |

The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a critical first step for its utilization in drug discovery programs. A common and efficient laboratory-scale synthesis involves the reduction of a nitro-group precursor.

Experimental Protocol: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

This protocol outlines a robust method for the synthesis of the title compound from its corresponding nitro-precursor.

Step 1: Reaction Setup

-

To a round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 equivalent).

-

Add ethanol and water to the flask.

-

With stirring, add zinc powder (approx. 5.9 equivalents) and ammonium chloride (approx. 2.9 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to 60°C and stir overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Isolation

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous phase with ethyl acetate.

-

Separate the organic phase, wash with saturated brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude 3-Chloro-4-(pyridin-2-ylmethoxy)aniline can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.[4]

Caption: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Application in the Synthesis of Neratinib: A Case Study in Irreversible Inhibition

The strategic importance of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is best illustrated through its role in the synthesis of Neratinib, an FDA-approved irreversible inhibitor of the HER2, HER4, and EGFR tyrosine kinases.[5] The aniline moiety of the building block serves as a crucial nucleophile in the formation of the core 4-anilinoquinoline structure of Neratinib.

Experimental Protocol: Synthesis of Neratinib from 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

This protocol provides a generalized overview of a key step in the multi-step synthesis of Neratinib.

Step 1: Nucleophilic Aromatic Substitution

-

In a suitable reaction vessel, 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline is reacted with 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., isopropanol).

-

The reaction is typically heated to drive the nucleophilic aromatic substitution to completion, affording the 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxy-6-nitroquinoline intermediate.

Step 2: Reduction of the Nitro Group

-

The nitro group of the intermediate from Step 1 is reduced to an amine. This can be achieved using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation. This yields 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxyquinoline.

Step 3: Amide Coupling to Introduce the Michael Acceptor

-

The amino group of the product from Step 2 is then acylated with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., tetrahydrofuran).[6] This step introduces the crucial Michael acceptor moiety.

Step 4: Final Product Formation and Salt Formation

-

The resulting product is Neratinib free base. For pharmaceutical use, it is often converted to a salt, such as the maleate salt, by reacting with maleic acid in a suitable solvent system.[6]

Caption: Synthetic workflow for Neratinib.

The Structural Rationale: Unpacking the "Why"